molecular formula C11H9ClN4O3 B8588404 (2-Chloro-5-nitro-pyrimidin-4-yl)-(4-methoxy-phenyl)-amine

(2-Chloro-5-nitro-pyrimidin-4-yl)-(4-methoxy-phenyl)-amine

Cat. No.: B8588404
M. Wt: 280.67 g/mol
InChI Key: FSGFVKSATRQXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-nitro-pyrimidin-4-yl)-(4-methoxy-phenyl)-amine is a useful research compound. Its molecular formula is C11H9ClN4O3 and its molecular weight is 280.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H9ClN4O3/c1-19-8-4-2-7(3-5-8)14-10-9(16(17)18)6-13-11(12)15-10/h2-6H,1H3,(H,13,14,15)

InChI Key

FSGFVKSATRQXSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.46 g (19.0 mmol) Diisopropylethylamine are added slowly to a solution of 3.36 g (17.3 mmol) 2,4-dichloro-5-nitropyrimidine and 2.13 g (17.3 mmol) p-anisidine in 30 ml dioxane. The mixture is stirred for 3 hours at room temperature. Then it is partitioned between water and dichloromethane. The organic phase is dried over sodium sulfate and evaporated. The residue is chromatographed on a silica gel column with ethyl acetate/cyclohexane as eluent giving (2-chloro-5-nitro-pyrimidin-4-yl)-(4-methoxy-phenyl)-amine as orange crystals; HPLC/MS (B): 2.24 min, [M+H] 281;
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.